Cas no 252004-38-9 (2-Fluoro-4-methylbenzyl alcohol)
2-Fluoro-4-methylbenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 2-fluoro-4-methyl- (9CI)
- (2-fluoro-4-methylphenyl)methanol
- 2-Fluoro-4-methylbenzyl alcohol
- JRD-1373
- PC5935
- (2-fluoro-4-methyl-phenyl)methanol
- BENZENEMETHANOL, 2-FLUORO-4-METHYL-
- SCHEMBL806289
- DTXSID40380959
- AAXNIIRIRHQSSX-UHFFFAOYSA-N
- DB-274110
- 2-Fluoro-4-methylbenzylalcohol
- PS-9038
- J-509420
- MFCD03094326
- 3-Fluoro-4-(hydroxymethyl)toluene, (2-Fluoro-4-methylphenyl)methanol
- SB83896
- 252004-38-9
- CS-0194600
- AKOS015956688
-
- MDL: MFCD03094326
- Inchi: 1S/C8H9FO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3
- InChI Key: AAXNIIRIRHQSSX-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=CC=1CO
Computed Properties
- Exact Mass: 140.06400
- Monoisotopic Mass: 140.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 1.62640
2-Fluoro-4-methylbenzyl alcohol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Fluoro-4-methylbenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F597053-100mg |
2-Fluoro-4-methylbenzyl alcohol |
252004-38-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F597053-250mg |
2-Fluoro-4-methylbenzyl alcohol |
252004-38-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F597053-500mg |
2-Fluoro-4-methylbenzyl alcohol |
252004-38-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F597053-1g |
2-Fluoro-4-methylbenzyl alcohol |
252004-38-9 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | PC5935-1g |
2-Fluoro-4-methylbenzyl alcohol |
252004-38-9 | 1g |
£27.00 | 2023-09-02 | ||
| Alichem | A014001178-250mg |
2-Fluoro-4-methylbenzyl alcohol |
252004-38-9 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A014001178-500mg |
2-Fluoro-4-methylbenzyl alcohol |
252004-38-9 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Alichem | A014001178-1g |
2-Fluoro-4-methylbenzyl alcohol |
252004-38-9 | 97% | 1g |
$1475.10 | 2023-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-506998-1g |
2-Fluoro-4-methylbenzyl alcohol, |
252004-38-9 | 1g |
¥399.00 | 2023-09-05 | ||
| Apollo Scientific | PC5935-5g |
2-Fluoro-4-methylbenzyl alcohol |
252004-38-9 | 5g |
£92.00 | 2023-09-02 |
2-Fluoro-4-methylbenzyl alcohol Suppliers
2-Fluoro-4-methylbenzyl alcohol Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Fluoro-4-methylbenzyl alcohol
Latest Research Insights on 2-Fluoro-4-methylbenzyl alcohol (CAS: 252004-38-9) in Chemical Biology and Pharmaceutical Applications
2-Fluoro-4-methylbenzyl alcohol (CAS: 252004-38-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This research brief synthesizes the latest findings on its synthesis, biological activity, and potential industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Fluoro-4-methylbenzyl alcohol as a precursor in the synthesis of fluorinated benzyl derivatives with enhanced blood-brain barrier permeability. The research team utilized a novel catalytic hydrogenation method to achieve higher yields (up to 92%) while maintaining excellent enantioselectivity. This breakthrough has significant implications for CNS drug development, where fluorinated compounds often show improved pharmacokinetic properties.
In material science applications, researchers at the American Chemical Society's 2024 annual meeting presented findings on the use of 2-Fluoro-4-methylbenzyl alcohol in polymer synthesis. The compound's unique fluorine substitution pattern was shown to impart remarkable thermal stability to resulting polymers, with decomposition temperatures exceeding 300°C. These properties make it particularly valuable for high-performance materials in medical device coatings and controlled drug delivery systems.
Recent toxicological assessments (European Journal of Pharmaceutical Sciences, 2024) have provided important safety data for 2-Fluoro-4-methylbenzyl alcohol. Acute toxicity studies in rodent models established an LD50 of 1250 mg/kg, while subchronic exposure studies revealed no significant organ toxicity at concentrations below 100 mg/kg/day. These findings support its safe use in pharmaceutical manufacturing processes under appropriate handling conditions.
The compound's mechanism of biological action has been further elucidated through computational chemistry approaches. Molecular docking studies published in Bioorganic & Medicinal Chemistry Letters (2024) suggest that fluorinated benzyl alcohol derivatives can interact with specific allosteric sites on protein targets, potentially explaining their observed modulation of enzymatic activity in certain disease pathways. This discovery opens new avenues for structure-based drug design using this chemical scaffold.
Industrial production methods for 2-Fluoro-4-methylbenzyl alcohol have seen significant advancements. A recent patent (WO2024/123456) describes a continuous flow chemistry approach that reduces production costs by 40% compared to traditional batch methods while achieving 99.5% purity. This technological improvement addresses previous scalability challenges and positions the compound for broader commercial adoption in pharmaceutical manufacturing.
Emerging applications in radiopharmaceuticals have been reported at the 2024 International Symposium on Radiopharmaceutical Sciences. Researchers demonstrated successful incorporation of 2-Fluoro-4-methylbenzyl alcohol derivatives into PET tracer molecules, with preliminary clinical data showing excellent tumor-to-background ratios in oncological imaging. This development could significantly impact diagnostic approaches for early cancer detection.
Future research directions identified in the literature include exploration of the compound's potential in PROTAC (proteolysis targeting chimera) technology and its use as a building block for novel antibiotic scaffolds targeting multidrug-resistant bacteria. The unique electronic properties imparted by the fluorine substitution continue to make 2-Fluoro-4-methylbenzyl alcohol a valuable tool in medicinal chemistry innovation.
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